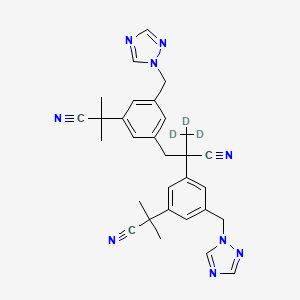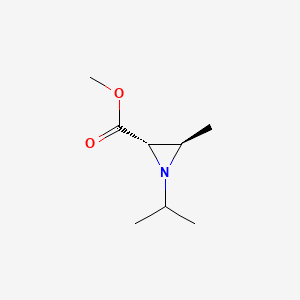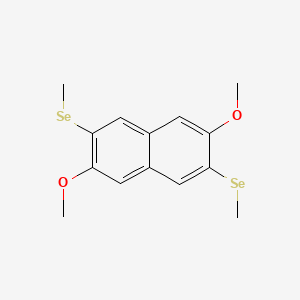
Anastrozole-d3 Dimer Impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anastrozole-d3 Dimer Impurity is a derivative of Anastrozole, which is primarily used in the treatment and prevention of breast cancer . The molecular formula of Anastrozole-d3 Dimer Impurity is C30H31N9 .
Molecular Structure Analysis
The molecular structure of Anastrozole-d3 Dimer Impurity is represented by the formula C30H31N9 . The exact structure can be better understood through a detailed chemical analysis, which is not provided in the available resources.Physical And Chemical Properties Analysis
The molecular weight of Anastrozole-d3 Dimer Impurity is 517.63 . Other physical and chemical properties are not explicitly mentioned in the available resources.Wissenschaftliche Forschungsanwendungen
Impurity Characterization in Anastrozole Pharmaceutical Ingredient
The study by Hiriyanna and Basavaiah (2008) provides crucial insights into the isolation and characterization of impurities found in anastrozole, an active pharmaceutical ingredient. Through high-performance liquid chromatography (HPLC), three impurities were detected, isolated, and characterized using LC-MS/MS, GCMS, and NMR spectroscopy. This research offers foundational knowledge for understanding the nature and structure of impurities like Anastrozole-d3 Dimer Impurity, contributing to the development of more precise analytical methods for pharmaceutical quality control (Hiriyanna & Basavaiah, 2008).
Stability and Degradation Analysis
Reddy et al. (2009) conducted a study focusing on the stability and degradation behavior of anastrozole under various stress conditions, as prescribed by the International Conference on Harmonisation (ICH). They developed a validated stability-indicating RP-HPLC method to estimate impurities in low-dose anastrozole tablets, uncovering critical insights into the degradation pathways and stability profile of anastrozole and its impurities, including potential dimers (Reddy et al., 2009).
Synthesis and Phase-Transfer Catalyst Method
Quyen et al. (2015) explored an effective synthesis method for anastrozole using a phase-transfer catalyst (PTC), which resulted in a high yield and reduced isomeric impurity, including the Anastrozole-d3 Dimer Impurity. This method signifies a pivotal advancement in the synthesis of anastrozole, ensuring higher purity and efficiency in the production process, which is paramount for its therapeutic efficacy (Quyen et al., 2015).
Electrochemical Analysis of Ionic Liquids
The study by Xiao and Johnson (2003) on the electrochemistry of ionic liquids, although not directly related to Anastrozole-d3 Dimer Impurity, showcases the analytical techniques that can be applied for the characterization and purification of chemical substances. Their work on identifying and eliminating impurities through electrochemical methods contributes to the broader understanding of impurity analysis and management in pharmaceutical compounds (Xiao & Johnson, 2003).
Wirkmechanismus
Target of Action
Anastrozole-d3 Dimer Impurity, like its parent compound Anastrozole, is a competitive, selective, non-steroidal aromatase inhibitor . Its primary target is the enzyme aromatase, which plays a crucial role in the biosynthesis of estrogens . By inhibiting this enzyme, Anastrozole-d3 Dimer Impurity effectively reduces circulating estrogen levels .
Mode of Action
Anastrozole-d3 Dimer Impurity interacts with its target, the aromatase enzyme, by binding to the active site of the enzyme and inhibiting its activity . This results in a decrease in the conversion of androgens to estrogens, leading to lower circulating levels of estrogens . This is particularly significant in postmenopausal women, where peripheral tissues such as adipose tissue are the principal source of circulating estrogen .
Biochemical Pathways
The primary biochemical pathway affected by Anastrozole-d3 Dimer Impurity is the aromatization of androgens to estrogens . By inhibiting the aromatase enzyme, Anastrozole-d3 Dimer Impurity prevents the conversion of androstenedione to estrone, and testosterone to estradiol . This leads to a decrease in circulating estrogen levels, which can have downstream effects on various physiological processes, particularly the growth of estrogen-responsive breast cancer cells .
Pharmacokinetics
The pharmacokinetics of Anastrozole-d3 Dimer Impurity are expected to be similar to that of Anastrozole. Studies with Anastrozole have shown that it is well absorbed into the systemic circulation when administered orally, with 83 to 85% of the dose recovered in urine and feces . The elimination of Anastrozole is primarily via hepatic metabolism (approximately 85%) and to a lesser extent, renal excretion (approximately 11%), and it has a mean terminal elimination half-life of approximately 50 hours in postmenopausal women .
Result of Action
The molecular and cellular effects of Anastrozole-d3 Dimer Impurity’s action primarily involve the reduction of circulating estrogen levels . This can lead to a decrease in the growth of estrogen-responsive breast cancer cells . In the context of hormone receptor-positive breast cancer in postmenopausal women, this can result in a decrease in tumor mass or delayed progression of tumor growth .
Eigenschaften
IUPAC Name |
2-[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-[[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-3,3,3-trideuteriopropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N9/c1-28(2,15-31)25-7-22(6-23(8-25)13-38-20-34-18-36-38)12-30(5,17-33)27-10-24(14-39-21-35-19-37-39)9-26(11-27)29(3,4)16-32/h6-11,18-21H,12-14H2,1-5H3/i5D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBTYKNGXUMRQU-VPYROQPTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)CC(C)(C#N)C3=CC(=CC(=C3)C(C)(C)C#N)CN4C=NC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC1=CC(=CC(=C1)C(C)(C)C#N)CN2C=NC=N2)(C#N)C3=CC(=CC(=C3)C(C)(C)C#N)CN4C=NC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747031 |
Source


|
| Record name | 2,2'-([2-Cyano(3,3,3-~2~H_3_)propane-1,2-diyl]bis{5-[(1H-1,2,4-triazol-1-yl)methyl]-3,1-phenylene})bis(2-methylpropanenitrile) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1329809-14-4 |
Source


|
| Record name | 2,2'-([2-Cyano(3,3,3-~2~H_3_)propane-1,2-diyl]bis{5-[(1H-1,2,4-triazol-1-yl)methyl]-3,1-phenylene})bis(2-methylpropanenitrile) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{[(E)-2-Methoxyvinyl]oxy}benzene](/img/structure/B588799.png)


